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Compound of Interest

Compound Name: Methyl-PEG3-Ald

Cat. No.: B11895706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-PEG3-Aldehyde (Methyl-
PEG3-Ald), a heterobifunctional linker critical in the advancement of bioconjugation and drug
development. It details the physicochemical properties, core applications, and experimental
considerations for this versatile molecule.

Core Properties of Methyl-PEG3-Aldehyde

Methyl-PEG3-Aldehyde is a discrete polyethylene glycol (APEG®) linker characterized by a
terminal methoxy group and a reactive aldehyde functionality, separated by a three-unit PEG
chain. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity,
making it an invaluable tool in the synthesis of complex biomolecules.

Property Value Reference
CAS Number 356066-46-1 [11[2]
Molecular Weight 176.21 g/mol [1][2]
Chemical Formula C8H1604 [1]
Appearance Colorless to light yellow liquid

Solubility Soluble in DMSO
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Key Applications in Bioconjugation and Drug
Development

The primary utility of Methyl-PEG3-Ald lies in its capacity to covalently link two distinct
molecular entities. The aldehyde group provides a reactive handle for conjugation to amine- or
hydrazide-containing molecules, while the methoxy-terminated PEG chain enhances the
solubility and pharmacokinetic profile of the resulting conjugate.

Proteolysis-Targeting Chimeras (PROTACS)

Methyl-PEG3-Ald is extensively used as a linker in the synthesis of PROTACSs. These
heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3
linker component in Methyl-PEG3-Ald offers several advantages in PROTAC design:

o Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of often
hydrophobic PROTAC molecules.

o Optimal Length and Flexibility: The length of the linker is a critical determinant of the efficacy
of a PROTAC, as it dictates the formation of a stable ternary complex between the target
protein, the PROTAC, and the E3 ligase. The PEG3 linker provides a desirable length and
flexibility for many target-E3 ligase pairs.

Antibody-Drug Conjugates (ADCs)
In the field of ADCs, PEG linkers are integral for connecting a potent cytotoxic payload to a

monoclonal antibody. The inclusion of a PEG linker, such as that in Methyl-PEG3-Ald, can:

e Improve Pharmacokinetics: PEGylation is a well-established strategy to increase the half-life
of protein drugs in circulation.

o Enhance Solubility and Stability: The hydrophilic nature of the PEG linker can mitigate the
hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the
overall stability of the ADC.

Experimental Protocols
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While specific protocols for Methyl-PEG3-Ald are often proprietary or embedded within

broader synthetic schemes, the following sections provide detailed, representative

methodologies for its most common applications.

Reductive Amination for Bioconjugation

The aldehyde group of Methyl-PEG3-Ald can be coupled to a primary amine on a target

molecule (e.g., a peptide or protein) via reductive amination. This two-step process first

involves the formation of a Schiff base, which is then reduced to a stable secondary amine

linkage.

Materials:

Methyl-PEG3-Ald
Amine-containing molecule (e.qg., peptide, protein)
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride
(NaBH(OACc)3)

Quenching Solution: 1 M Tris-HCI, pH 8.0

Anhydrous DMSO or DMF

Procedure:

Dissolution: Dissolve the amine-containing molecule in the reaction buffer. In a separate vial,
dissolve a 5-10 fold molar excess of Methyl-PEG3-Ald in a minimal amount of anhydrous
DMSO or DMF.

Initial Reaction: Add the Methyl-PEG3-Ald solution to the solution of the amine-containing
molecule. Allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff
base intermediate.

Reduction: Prepare a fresh solution of the reducing agent in the reaction buffer. Add the
reducing agent to the reaction mixture. The final concentration of the reducing agent should
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be in the range of 20-50 mM.

 Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at
4°C. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-
PAGE.

e Quenching: Quench the reaction by adding the quenching solution to consume any
unreacted aldehyde and reducing agent.

 Purification: Purify the resulting conjugate using appropriate chromatographic techniques,
such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess
reagents and byproducts.

Hydrazone Formation for PROTAC Synthesis

A two-stage strategy for the rapid synthesis of PROTAC libraries can employ the reaction
between an aldehyde-functionalized linker and a hydrazide-containing molecule. This forms an
acylhydrazone linkage.

Materials:

Methyl-PEG3-Ald

Hydrazide-functionalized E3 ligase ligand

Warhead (target protein ligand)

Anhydrous solvent (e.g., DMF, DMSO)

Catalyst (optional, e.g., a mild acid like acetic acid)
Procedure:

» Dissolution: Dissolve equimolar amounts of Methyl-PEG3-Ald and the hydrazide-
functionalized E3 ligase ligand in the anhydrous solvent.

o Reaction: Stir the reaction mixture at room temperature. A catalytic amount of a mild acid can
be added to accelerate the reaction.
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e Monitoring: Monitor the formation of the acylhydrazone-linked intermediate by LC-MS. The
reaction is typically rapid and efficient.

e Subsequent Coupling: The resulting intermediate, now bearing a methoxy-PEG3-
acylhydrazone-E3 ligase ligand moiety, can be further functionalized by coupling to the
warhead through a suitable reactive group on the warhead.

 Purification: The final PROTAC is purified by preparative HPLC.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the

experimental protocols described above.
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Reductive Amination Workflow
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PROTAC Synthesis via Hydrazone Linkage

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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